(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-Carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-Carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 9046-40-6
VCID: VC0164684
InChI: InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16-,17?,18?/m0/s1
SMILES: C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Molecular Formula: C18H26O19
Molecular Weight: 546.4 g/mol

(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-Carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.: 9046-40-6

Reference Standards

VCID: VC0164684

Molecular Formula: C18H26O19

Molecular Weight: 546.4 g/mol

(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-Carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid - 9046-40-6

CAS No. 9046-40-6
Product Name (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-Carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C18H26O19
Molecular Weight 546.4 g/mol
IUPAC Name (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,16-,17?,18?/m0/s1
Standard InChIKey LCLHHZYHLXDRQG-ZNKJPWOQSA-N
Isomeric SMILES [C@H]1([C@H]([C@H](O[C@@H]([C@@H]1OC2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O)O)O)C(=O)O)O)O)O
SMILES C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Canonical SMILES C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Synonyms High methylated α(1-4) linked D-galacturonate extracted and purified from citrus pectins. Sodium salt.Degree of esterification (DE)>65%. [9046-40-6]
PubChem Compound 439239
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator